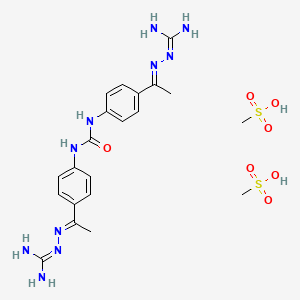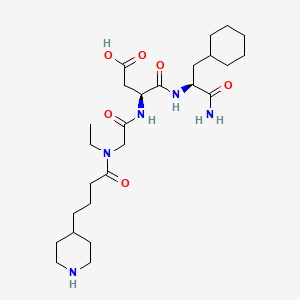
NSC 109555
Descripción general
Descripción
Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate is a versatile chemical compound known for its multifunctional properties. It is extensively used in scientific research due to its unique chemical structure and biological activity. This compound finds applications in various fields, including medicinal chemistry, materials science, and biochemistry, contributing to breakthrough discoveries.
Métodos De Preparación
The synthesis of Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate involves several steps. The primary synthetic route includes the reaction of carbanilide with acetyl chloride to form 4,4’-diacetylcarbanilide. This intermediate is then reacted with hydrazine to produce 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone). Finally, the compound is treated with methanesulfonic acid to yield the dimethanesulfonate salt .
Análisis De Reacciones Químicas
Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate is widely used in scientific research due to its unique properties. In medicinal chemistry, it is used as a precursor for the synthesis of various bioactive molecules. In materials science, it is employed in the development of advanced materials with specific properties. In biochemistry, it is used to study oxidative stress and free radical generation in cells.
Mecanismo De Acción
The mechanism of action of Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate involves the generation of free radicals and induction of oxidative stress in cells. The compound acts as a potent oxidizing agent, leading to the formation of reactive oxygen species (ROS) that can damage cellular components. The molecular targets and pathways involved in this process include various enzymes and signaling pathways that regulate cellular redox balance.
Comparación Con Compuestos Similares
Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate is unique compared to other similar compounds due to its specific chemical structure and multifunctional properties. Similar compounds include other carbanilide derivatives and hydrazone-based compounds. the presence of both acetyl and amidinohydrazone groups in Carbanilide, 4,4’-diacetyl-, 4,4’-bis(amidinohydrazone), dimethanesulfonate provides it with distinct reactivity and biological activity .
Propiedades
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11+,27-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDBGZUARNKHBV-XMDRLFCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N10O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15427-93-7 | |
| Record name | NSC 109555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)

![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)

![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B1680055.png)
